7,8-Dichloroimidazo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with chlorine atoms at the 7th and 8th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with a suitable chlorinating agent, such as phosphorus oxychloride, under controlled conditions to form the desired dichlorinated product . Another approach involves the oxidative cyclization of appropriate precursors in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups replacing the chlorine atoms or additional rings fused to the core structure .
Wissenschaftliche Forschungsanwendungen
7,8-Dichloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing anticancer agents and other therapeutic compounds.
Wirkmechanismus
The mechanism of action of 7,8-Dichloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different substitution patterns.
Imidazo[4,5-b]pyridine: A related compound with the imidazole ring fused at different positions on the pyridine ring.
Imidazo[4,5-c]pyridine: Another variant with a different fusion pattern.
Uniqueness
7,8-Dichloroimidazo[1,5-a]pyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing specialized materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H4Cl2N2 |
---|---|
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
7,8-dichloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H |
InChI-Schlüssel |
NYNQLRTZAKZKIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC=C2C(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.